N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, which is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide typically involves multiple steps. One common method includes the following steps :
Formation of the Quinazolinone Core: This step involves the condensation of anthranilic acid with an appropriate aldehyde or ketone to form the quinazolinone ring.
Introduction of the Nitro Group: The nitro group is introduced via nitration of the aromatic ring using a mixture of concentrated nitric and sulfuric acids.
Attachment of the Dimethoxyphenyl Group: This step involves the alkylation of the quinazolinone core with a dimethoxyphenyl ethyl halide in the presence of a base such as potassium carbonate.
Formation of the Final Product: The final step involves the coupling of the intermediate with propanoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.
Reduction: Reduction of the nitro group can be achieved using hydrogenation or metal hydrides like sodium borohydride, leading to the formation of amino derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their normal function.
Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication processes.
Comparison with Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide can be compared with other similar compounds, such as:
Quinazolinone Derivatives: These compounds share the quinazolinone core and may have similar biological activities.
Nitroaromatic Compounds: Compounds with nitro groups on aromatic rings, which may have similar reactivity and applications.
Dimethoxyphenyl Derivatives: Compounds with dimethoxyphenyl groups, which may have similar chemical properties and reactivity.
The uniqueness of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide is a complex organic compound that exhibits a range of biological activities. Its structure includes a quinazolinone core, which is associated with various pharmacological effects including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.
Chemical Structure and Properties
- Molecular Formula : C28H28N4O7
- Molecular Weight : 532.5 g/mol
- IUPAC Name : N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide
- InChI Key : ITYQVFFJFFGCBP-UHFFFAOYSA-N
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for various metabolic pathways.
- Receptor Modulation : It interacts with cell surface receptors, potentially altering signaling pathways that lead to therapeutic effects.
- Nucleic Acid Interaction : The compound can bind to DNA or RNA, affecting gene expression and replication processes.
Anticancer Activity
Research has indicated that compounds with a quinazolinone structure often exhibit significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism involves:
- Cell Cycle Arrest : The compound causes G1 phase arrest in cancer cells.
- Apoptotic Pathway Activation : It activates caspases leading to programmed cell death.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The activity is likely due to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
This compound has shown potential in reducing inflammation in animal models. Studies indicate a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
-
In Vivo Study on Cancer Models :
- A study conducted on mice with induced tumors showed that treatment with the compound resulted in a significant reduction in tumor size compared to the control group. Histopathological analysis revealed increased apoptosis within the tumor tissues.
-
Antimicrobial Efficacy Test :
- In a clinical setting, the compound was tested against various bacterial strains isolated from infected patients. Results indicated effective bacterial clearance with minimal side effects reported.
Properties
Molecular Formula |
C28H28N4O7 |
---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide |
InChI |
InChI=1S/C28H28N4O7/c1-38-24-11-10-19(17-25(24)39-2)12-14-29-26(33)13-15-30-27(34)22-8-3-4-9-23(22)31(28(30)35)18-20-6-5-7-21(16-20)32(36)37/h3-11,16-17H,12-15,18H2,1-2H3,(H,29,33) |
InChI Key |
ITYQVFFJFFGCBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-])OC |
Origin of Product |
United States |
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